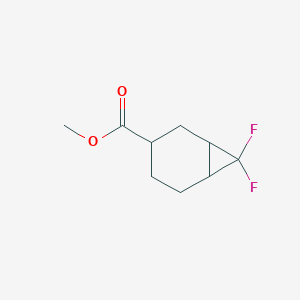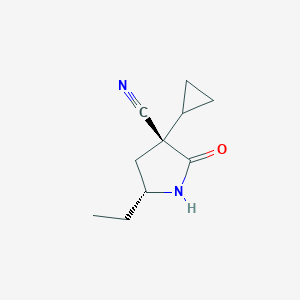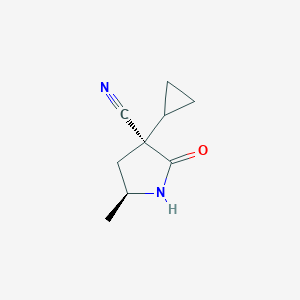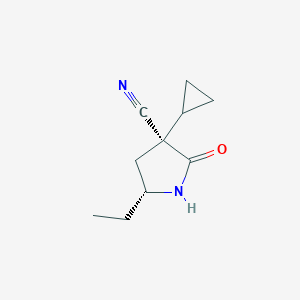
alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester (TFMPA) is a fluorinated compound with a wide range of applications in the scientific and industrial fields. TFMPA is a versatile compound that can be used as a solvent, a catalyst, a reagent, and a surfactant. It is also used in the production of polymers, pharmaceuticals, agrochemicals, and other specialty chemicals. TFMPA has a low vapor pressure, low toxicity, and low volatility, making it an ideal choice for many applications.
Mechanism of Action
The mechanism of action of alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester is not well understood. It is known to act as a surfactant, which means it can reduce the surface tension of a solution, allowing molecules to move more freely. It is also thought to act as a catalyst, which means it can speed up chemical reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain bacteria and fungi, and can also inhibit the enzyme lipase. In vivo studies have shown that this compound can reduce inflammation and improve wound healing. It has also been shown to have anti-tumor activity in some animal models.
Advantages and Limitations for Lab Experiments
Alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester has several advantages for use in laboratory experiments. It is relatively non-toxic and has low volatility, making it safe to use in the laboratory. It is also relatively inexpensive and easy to obtain. However, this compound is not very soluble in water, so it may not be suitable for use in aqueous solutions.
Future Directions
There are many potential future directions for research on alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester. These include further studies on its mechanism of action, its effects on human health, its potential uses in drug delivery, and its potential applications in polymer synthesis. Additionally, further research could be conducted on its effects on the environment, its potential uses in green chemistry, and its potential use as a surfactant. Finally, further research could be conducted on its potential uses as a catalyst and its potential use in the synthesis of new materials.
Synthesis Methods
Alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester can be synthesized in a variety of ways. The most common method is the reaction of trifluoromethylbenzene with trimethylsilyl chloride. This reaction produces a mixture of alpha-trifluoromethyl-alpha-trimethylsiloxy-phenylacetic acid methyl ester (this compound) and alpha-trifluoromethyl-alpha-trimethylsiloxy-phenylacetic acid (this compound-H). The this compound can then be isolated by distillation.
Scientific Research Applications
Alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester has been widely used in scientific research for its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a solvent in the synthesis of pharmaceuticals. This compound has also been used in the study of enzyme kinetics, in the synthesis of peptides and proteins, and in the study of drug metabolism.
properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-phenyl-2-trimethylsilyloxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O3Si/c1-18-11(17)12(13(14,15)16,19-20(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLFRIUMQBOYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}propanoic acid](/img/structure/B6315580.png)
![4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6315594.png)
![3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B6315597.png)
![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)





![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)



